6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one 6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17852484
InChI: InChI=1S/C13H15ClN2O/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8/h1-2,7-8,12,15H,3-6H2,(H,16,17)
SMILES:
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one

CAS No.:

Cat. No.: VC17852484

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one -

Specification

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name 6-chloro-3-piperidin-4-yl-1,3-dihydroindol-2-one
Standard InChI InChI=1S/C13H15ClN2O/c14-9-1-2-10-11(7-9)16-13(17)12(10)8-3-5-15-6-4-8/h1-2,7-8,12,15H,3-6H2,(H,16,17)
Standard InChI Key DMKIVXJEYOPLSR-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a 6-chloroindole-2-one framework with a piperidin-4-yl substituent at the 3-position. This configuration confers rigidity to the indole ring while allowing conformational flexibility through the piperidine moiety. The chloro group at the 6-position enhances electron-withdrawing effects, influencing reactivity and binding interactions .

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₁₅ClN₂O
Molecular Weight250.72 g/mol
IUPAC Name6-chloro-3-piperidin-4-yl-1,3-dihydroindol-2-one
SMILESC1CNCCC1C2C3=C(C=C(C=C3)Cl)NC2=O
CAS Number1251999-16-2

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with distinctive signals for the indole NH (δ 10.2 ppm), piperidine protons (δ 2.8–3.1 ppm), and aromatic protons (δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight (250.72 g/mol) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Indole Core Formation: Cyclization of 4-chloroaniline derivatives with ketones under acidic conditions yields the 2,3-dihydroindol-2-one scaffold.

  • Piperidine Incorporation: Buchwald-Hartwig amination or nucleophilic substitution introduces the piperidin-4-yl group at the 3-position.

Reaction Optimization

Key parameters include:

  • Temperature: 80–100°C for optimal cyclization.

  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) for amination steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

Table 2: Optimal Synthesis Conditions

ParameterConditionYield (%)
Temperature90°C78
CatalystPd(OAc)₂/Xantphos85
SolventDMF82

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO and methanol. Stability studies indicate degradation under acidic conditions (pH < 3), necessitating storage at neutral pH and −20°C.

Crystallography

X-ray diffraction reveals a planar indole ring with the piperidine moiety adopting a chair conformation. Hydrogen bonding between the indole NH and carbonyl oxygen stabilizes the crystal lattice .

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